Quingestrone

Overview

Description

Preparation Methods

Chemical Reactions Analysis

Quingestrone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Substitution reactions can occur at the cyclopentyl group, leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions include hydroxylated and reduced derivatives of this compound .

Scientific Research Applications

Chemistry: Used as a model compound to study the reactivity of enol ethers.

Biology: Investigated for its effects on the hypothalamic-pituitary-adrenal axis.

Medicine: Previously used in combination with ethinylestradiol or mestranol in birth control pills.

Industry: Limited industrial applications due to its specific medical use.

Mechanism of Action

Quingestrone exerts its effects by binding to the progesterone receptor, mimicking the action of natural progesterone . This binding influences the hypothalamic-pituitary-adrenal axis, leading to adrenal suppression at high doses . This compound has weak glucocorticoid activity and lacks androgenic effects .

Comparison with Similar Compounds

Quingestrone is similar to other progestogens such as dydrogesterone and hydroxyprogesterone caproate . it is unique in its structure due to the presence of the cyclopentyl enol ether group . Unlike other progestogens, this compound does not produce androgenic side effects or virilizing teratogenic effects on female fetuses .

Similar Compounds

- Dydrogesterone

- Hydroxyprogesterone caproate

- Progesterone

Biological Activity

Quingestrone, also known as progesterone 3-cyclopentyl enol ether (PCPE), is a synthetic progestogen classified as a progestin. It has been primarily used in hormonal contraceptives and for managing certain gynecological conditions. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.

Pharmacodynamics

This compound acts as an agonist of the progesterone receptor , similar to natural progesterone. Its biological activity includes:

- Progestogenic Activity : this compound exhibits weak progestogenic effects, with studies indicating it has only 1/80th the potency of subcutaneously administered progesterone when taken orally and 1/20th when administered intraperitoneally . This reduced potency limits its efficacy in maintaining pregnancy in animal models.

- Glucocorticoid Activity : The compound displays weak glucocorticoid properties, influencing the hypothalamic-pituitary-adrenal (HPA) axis. At high doses, it can lead to adrenal suppression, similar to other progestogens like medroxyprogesterone acetate .

- Absence of Androgenic Effects : this compound is characterized as a "pure" progestogen, meaning it does not exhibit androgenic side effects, making it safer for use in women .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key features:

- Bioavailability : this compound's bioavailability is significantly influenced by its formulation. Studies show that an oil solution in sesame oil enhances bioavailability compared to oil suspensions or micronized powders. For instance, urinary excretion of metabolites was highest with the oil solution (6.43 mg), followed by the oil suspension (2.96 mg), and lowest with the micronized powder (0.91 mg) .

- Metabolism : this compound is metabolized into pregnanediols and allopregnanediols, similar to progesterone, but without intermediate conversion into progesterone itself . Its lipophilic nature allows for prolonged action due to storage in adipose tissue and slower release into circulation.

- Half-Life and Duration : Compared to progesterone, this compound has a longer half-life and more stable blood levels, contributing to its pharmacological effectiveness .

Clinical Applications

Historically, this compound was utilized in combination with ethinylestradiol in contraceptive pills and studied for preventing miscarriages. However, clinical trials indicated insufficient efficacy at standard dosages (100 mg/day) for miscarriage prevention .

Case Studies

Several case studies highlight the application and outcomes associated with this compound:

- Miscarriage Prevention : A study involving multiple clinical practices assessed various progestogens for threatened miscarriage. While this compound was not prominently featured due to its limited use, comparisons with other progestogens indicated that higher doses were generally required for efficacy .

- Hormonal Contraception : In Italy, this compound was part of hormonal contraceptive formulations until it was withdrawn from the market due to concerns over efficacy and safety compared to newer agents .

Summary Table of Biological Activity

| Parameter | This compound | Comparative Agent (Progesterone) |

|---|---|---|

| Progestogenic Potency | 1/80 (oral), 1/20 (intraperitoneal) | Standard potency |

| Glucocorticoid Activity | Weak | Moderate |

| Bioavailability | Highest with oil solution | Variable based on formulation |

| Half-Life | Longer than progesterone | Standard |

| Androgenic Effects | None | None |

Properties

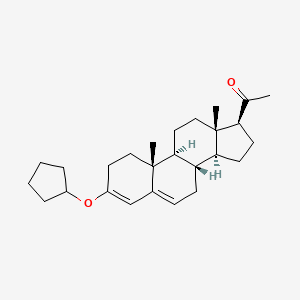

IUPAC Name |

1-[(8S,9S,10R,13S,14S,17S)-3-cyclopentyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2/c1-17(27)22-10-11-23-21-9-8-18-16-20(28-19-6-4-5-7-19)12-14-25(18,2)24(21)13-15-26(22,23)3/h8,16,19,21-24H,4-7,9-15H2,1-3H3/t21-,22+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVRSHOUEXATJE-FBQZJRKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC5CCCC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00217196 | |

| Record name | Quingestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-95-8 | |

| Record name | Quingestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quingestrone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quingestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINGESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0612VZ9I5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.